3-Amino-2,6-dichlorobenzoic acid

Beschreibung

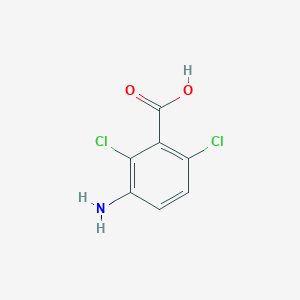

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMCPPLCIXHWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334610 | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-29-8 | |

| Record name | 3-Amino-2,6-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-2,6-dichlorobenzoic acid chemical properties

An In-Depth Technical Guide to 3-Amino-2,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

3-Amino-2,6-dichlorobenzoic acid is a specialized organic compound that serves as a highly versatile synthetic intermediate in medicinal and organic chemistry.[1] Its unique structure, a benzoic acid scaffold featuring a sterically hindered amine and two electron-withdrawing chlorine atoms, imparts distinct reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity profile, and key applications for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The arrangement of the amino, carboxyl, and chloro substituents on the benzene ring dictates the molecule's physical and chemical behavior. The two chlorine atoms ortho to the carboxylic acid group create significant steric hindrance and potent electron-withdrawing effects, which in turn influence the acidity of the carboxyl group and the basicity of the amine.

Table 1: Physicochemical Properties of 3-Amino-2,6-dichlorobenzoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-2,6-dichlorobenzoic acid | [1] |

| CAS Number | 50917-29-8 | [2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.02 g/mol | [2][3] |

| Appearance | Off-white to brown solid powder (typical for isomers) | [4][5] |

| Melting Point | 194-197 °C (decomposes) for 2,5-isomer | |

| Solubility | Low water solubility is expected | [4] |

| Storage | 2-8°C, in a dry, cool, well-ventilated place | [2][4] |

Synthesis and Purification

The most common and reliable method for synthesizing substituted amino-benzoic acids is through the reduction of the corresponding nitro compound. This strategy offers high yields and regiochemical control, as the nitro group can be introduced before reduction.

Causality of Method Selection

The reduction of a nitro group is a cornerstone transformation in organic synthesis. For this specific target, the pathway begins with 2,6-dichloro-3-nitrobenzoic acid. The choice of reducing agent is critical. While various reagents exist (e.g., catalytic hydrogenation), a metal/acid system like tin (Sn) in concentrated hydrochloric acid (HCl) is robust, effective, and well-documented for this type of transformation.[6] The tin metal acts as the electron donor, and the strong acid protonates the nitro group, facilitating its reduction to the amine.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes a representative procedure based on the synthesis of the closely related 3-amino-2,5-dichlorobenzoic acid.[6]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and granular tin (1.5-2.0 eq).

-

Carefully add water and concentrated hydrochloric acid (e.g., a 1:1 mixture by volume) to the flask with vigorous stirring.

Step 2: Reduction Reaction

-

Heat the reaction mixture to 90-100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Step 3: Workup and Isolation

-

Cool the reaction mixture by pouring it over crushed ice. The product may precipitate as a solid tin-complex.

-

Filter the solid and wash it with cold water.

-

To break the complex and isolate the free amine, the solid is typically dissolved in an organic solvent like ethyl acetate and washed extensively with water, followed by a saturated sodium chloride (brine) solution.

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-2,6-dichlorobenzoic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-amino-2,6-dichlorobenzoic acid.

Reactivity and Molecular Properties

The chemical behavior of 3-amino-2,6-dichlorobenzoic acid is governed by the interplay of its three functional groups on the aromatic ring.

-

Amino Group (-NH₂): This group is a nucleophile and a base. It can undergo standard reactions such as acylation, alkylation, and diazotization. However, its reactivity is somewhat diminished by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups. It can react with aldehydes and ketones to form Schiff bases.[7]

-

Carboxylic Acid Group (-COOH): This acidic proton allows the molecule to form salts with bases. The group can be converted into esters, amides, or acid chlorides using standard organic chemistry protocols. The acidity of the carboxyl group is significantly increased by the inductive effect of the two ortho-chlorine atoms.

-

Dichlorinated Aromatic Ring: The two chlorine atoms are strong electron-withdrawing groups, which deactivates the ring towards further electrophilic aromatic substitution. Their position also provides a rigid structural scaffold, which can be exploited in drug design to control molecular conformation.[8]

Structure-Reactivity Diagram

Caption: Key reactivity sites of 3-amino-2,6-dichlorobenzoic acid.

Predicted Spectroscopic Data

While a complete, published dataset for this specific isomer is scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[9]

Table 2: Predicted Spectroscopic Features

| Spectroscopy | Predicted Peaks and Features |

| ¹H NMR | - Aromatic Protons: Two signals expected in the aromatic region (~6.5-7.5 ppm). One doublet and one triplet, corresponding to the two coupled protons on the ring. - Amine Protons (-NH₂): A broad singlet, which may exchange with D₂O, typically downfield. - Carboxylic Proton (-OH): A very broad singlet, often far downfield (>10 ppm), and exchanges with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range. - Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbons bearing chlorine atoms (C2, C6) will be significantly shifted downfield. The carbon attached to the amino group (C3) will be shifted upfield compared to the others. |

| FT-IR (cm⁻¹) | - O-H Stretch (acid): Very broad band from 2500-3300. - N-H Stretch (amine): Two sharp peaks in the 3300-3500 region. - C=O Stretch (acid): Strong, sharp peak around 1680-1710. - C-Cl Stretch: Strong absorptions in the 600-800 region. |

Applications in Research and Drug Development

3-Amino-2,6-dichlorobenzoic acid is primarily used as a specialized building block in the synthesis of higher-value compounds.

-

Pharmaceutical Scaffolding: Its rigid structure makes it an excellent scaffold. Incorporating it into a larger molecule can help lock in a specific three-dimensional shape, which is critical for binding to biological targets like enzymes or receptors.[1] Analogs have been investigated for creating peptidomimetics with enhanced stability against enzymatic degradation.[8]

-

Agrochemical Development: Chlorinated benzoic acids are a well-known class of herbicides.[10] This compound serves as an intermediate for creating novel analogs with potential phytotoxic activity for agricultural applications.[1]

-

Material Science: The unique electronic and structural properties can be leveraged in the synthesis of specialty polymers or functional dyes.

Safety and Handling

Based on data for structurally similar compounds, 3-amino-2,6-dichlorobenzoic acid should be handled with care in a laboratory setting.[11]

-

Hazard Classification: May be harmful if swallowed (Acute Oral Toxicity, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[4][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. If dust is generated, use a NIOSH-approved respirator.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

-

References

-

3-Amino-2,6-dichlorobenzoic acid. Pharmaffiliates. Available from: [Link]

-

3 amino 2 5 Dichlorobenzoic acid. SURU Chemical. Available from: [Link]

-

3-Amino-2,4-dichlorobenzoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. Available from: [Link]

- US Patent 3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.

-

3-Amino-2,5-dichlorobenzoic acid. ChemBK. Available from: [Link]

-

Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available from: [Link]

-

3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. PMC, NIH. Available from: [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Available from: [Link]

Sources

- 1. 3-Amino-2,6-dichlorobenzoic Acid|Research Chemical [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

3-Amino-2,6-dichlorobenzoic acid CAS number 50917-29-8

An In-Depth Technical Guide to 3-Amino-2,6-dichlorobenzoic Acid (CAS 50917-29-8): Properties, Synthesis, and Applications

Introduction and Strategic Overview

3-Amino-2,6-dichlorobenzoic acid, with CAS number 50917-29-8, is a highly functionalized aromatic carboxylic acid. As a derivative of both aniline and benzoic acid, it possesses a unique electronic and structural profile conferred by the presence of two electron-withdrawing chlorine atoms flanking an electron-donating amino group. This substitution pattern makes it a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structural isomers, such as 3-amino-2,5-dichlorobenzoic acid (Chloramben), are known for their significant biological activities, including herbicidal properties.[2] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive analysis of its properties, a reasoned synthesis protocol, and an exploration of its potential applications.

Physicochemical and Structural Properties

The core structure of 3-Amino-2,6-dichlorobenzoic acid provides a rigid scaffold that can be elaborated into more complex molecular architectures. Understanding its fundamental properties is critical for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 50917-29-8 | [3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |

| Molecular Weight | 206.02 g/mol | [3][4] |

| IUPAC Name | 3-amino-2,6-dichlorobenzoic acid | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl | [4] |

| InChI Key | SVMCPPLCIXHWBS-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate. | [5] |

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Amino-2,6-dichlorobenzoic acid is governed by the interplay of its three key functional components: the aromatic ring, the amino group, and the carboxylic acid group. The chlorine substituents significantly modulate the reactivity of the ring and the basicity of the amino group.

-

Aromatic Amine (-NH₂): This group is a key site for derivatization. Although typically an activating, ortho-para director for electrophilic aromatic substitution, its directing ability is sterically hindered by the adjacent chlorine atom. Its nucleophilicity is reduced by the electron-withdrawing effect of the ortho-chlorine and delocalization into the ring.[6] Key reactions include:

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., via Sandmeyer or Schiemann reactions).

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively, which is a common strategy in drug design to modulate physicochemical properties.

-

-

Carboxylic Acid (-COOH): This group readily undergoes reactions typical of carboxylic acids, such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) to form amides. This is a cornerstone of building more complex pharmaceutical scaffolds.

-

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (two Cl, one COOH). The amino group's activating effect is largely overridden. Nucleophilic aromatic substitution (SₙAr) is possible but requires harsh conditions.

Caption: Key reactive sites of 3-Amino-2,6-dichlorobenzoic acid.

Proposed Synthesis and Purification Protocol

Causality of Experimental Design: The chosen strategy relies on the regioselective nitration of a commercially available dichlorinated benzoic acid, followed by a standard, high-yielding reduction. The reduction using tin (Sn) in concentrated hydrochloric acid is a classic and effective method for converting aromatic nitro groups to amines, particularly when the substrate is acid-stable.[7]

Caption: Proposed workflow for the synthesis of 3-Amino-2,6-dichlorobenzoic acid.

Step-by-Step Methodology

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-dichlorobenzoic acid (1.0 eq).

-

Acid Mixture: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄) with stirring until the starting material is fully dissolved.

-

Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate cooled beaker.

-

Reaction: Add the nitrating mixture dropwise to the flask, ensuring the internal temperature does not exceed 10 °C. The causality here is crucial: maintaining a low temperature prevents over-nitration and decomposition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 2,6-dichloro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

-

Reactor Setup: To a round-bottom flask, add the synthesized 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and granular tin (Sn, ~2.5 eq).[7]

-

Reagent Addition: Add concentrated hydrochloric acid (HCl) portion-wise with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Heating: Heat the reaction mixture at 95-100 °C for 3-5 hours.[7] The elevated temperature ensures the complete reduction of the nitro group.

-

Work-up: Cool the mixture and pour it over ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. This precipitates the tin salts and ensures the amino acid is in its free base form.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3x). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.

-

Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Step 3: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane. The ideal solvent system will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Caption: Workflow for the analytical characterization of the final product.

Expected Spectral Data

-

¹H NMR: The spectrum (in DMSO-d₆) is expected to show two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two coupled protons on the benzene ring. A broad singlet for the -NH₂ protons (approx. 5.0-6.0 ppm) and a very broad singlet for the carboxylic acid proton (>12 ppm) should also be visible.

-

¹³C NMR: The spectrum should display 7 distinct carbon signals: one for the carboxylic acid (~167 ppm), and six for the aromatic ring, with the carbons attached to chlorine showing characteristic shifts.[8]

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretches of the amine (~3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.[5][9]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (206.02). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be definitive confirmation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is based on standard methods for analyzing derivatized or UV-active amino acids.[10][11]

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Create a dilution in the mobile phase to a final concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to 10% B to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Analysis: Inject 10 µL of the sample. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A pure sample should exhibit a single major peak.

Applications in Research and Development

The true value of 3-Amino-2,6-dichlorobenzoic acid lies in its utility as a molecular scaffold. Its distinct functional handles allow for sequential and regioselective modifications, making it an attractive starting point for library synthesis in drug discovery.

-

Scaffold for Bioactive Molecules: The anthranilic acid core is a "privileged structure" found in numerous pharmaceuticals. The dichloro-substitution pattern provides steric bulk and lipophilicity, which can be exploited to enhance binding affinity and membrane permeability.

-

Drug Development: While direct applications are not documented, its isomers and related compounds are used to synthesize drugs for a range of diseases, including cancer and infectious diseases.[12] For instance, anthranilic acid derivatives are known to act as anti-inflammatory agents by inhibiting enzymes like COX-2. The unique substitution of this compound could lead to novel inhibitors with improved selectivity.

-

Agrochemicals: The established herbicidal activity of its isomer, Chloramben, suggests that derivatives of 3-amino-2,6-dichlorobenzoic acid could be investigated for phytotoxic activity.[1]

Safety, Handling, and Storage

While specific toxicology data for 3-Amino-2,6-dichlorobenzoic acid is scarce, data from closely related compounds like 3-amino-2,5-dichlorobenzoic acid should be used to inform handling procedures.[13]

| Safety Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves. | To prevent skin and eye irritation from dust or splashes.[12] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation, which may cause respiratory tract irritation.[12] |

| In case of Contact | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. | Standard first aid for chemical exposure.[14] |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. | To prevent degradation from moisture, light, or air oxidation.[6] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety.[15] |

References

-

Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

- Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

Akmal, S. F., et al. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. National Institutes of Health (NIH). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 50917-29-8 | Product Name : 3-Amino-2,6-dichlorobenzoic acid. Retrieved from [Link]

-

ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups. Retrieved from [Link]

- Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

CABI Digital Library. (1968). Amino acid determination. Methods and techniques. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Retrieved from [Link]

Sources

- 1. 3-Amino-2,6-dichlorobenzoic Acid|Research Chemical [benchchem.com]

- 2. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 11. scantecnordic.se [scantecnordic.se]

- 12. suru-chem.com [suru-chem.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

- 15. dupont.com [dupont.com]

Synthesis of 3-Amino-2,6-dichlorobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Amino-2,6-dichlorobenzoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 3-Amino-2,6-dichlorobenzoic acid, a key intermediate in the development of various agrochemicals and pharmacologically active compounds.[1] The document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the chemical principles, experimental protocols, and critical process parameters. The primary focus is on the well-established two-step synthesis involving the regioselective nitration of 2,6-dichlorobenzoic acid, followed by the reduction of the nitro intermediate. The causality behind experimental choices, mechanistic insights, and alternative synthetic strategies are discussed to provide a holistic understanding of the topic.

Introduction: Significance and Synthetic Overview

3-Amino-2,6-dichlorobenzoic acid is a structurally significant molecule featuring an aromatic ring substituted with a carboxylic acid, an amino group, and two chlorine atoms. This unique combination of functional groups makes it a versatile building block in medicinal and agricultural chemistry.[1] The electron-withdrawing nature of the chlorine atoms and the carboxylic acid, combined with the electron-donating amino group, creates a distinct electronic profile that is leveraged in the design of more complex target molecules.

The synthesis of this compound is most reliably achieved through a sequential two-step process starting from 2,6-dichlorobenzoic acid. This primary route, which forms the core of this guide, involves:

-

Regioselective Nitration: Introduction of a nitro group at the C3 position of the benzene ring.

-

Reduction: Conversion of the nitro group to the target primary amine.

While other modern synthetic methods such as palladium-catalyzed cross-coupling reactions exist for C-N bond formation, the nitration-reduction sequence remains the most established and cost-effective approach for this specific molecule.[1][2]

Primary Synthetic Route: Nitration and Reduction

The most direct and widely documented synthesis of 3-Amino-2,6-dichlorobenzoic acid proceeds from the commercially available 2,6-dichlorobenzoic acid. The workflow is logical and ensures high regioselectivity due to the directing effects of the substituents on the aromatic ring.

Caption: Simplified mechanism for the electrophilic nitration of 2,6-dichlorobenzoic acid.

2.1.2. Experimental Protocol: Nitration

This protocol is based on established methodologies for the nitration of chlorinated benzoic acids. [3] Materials:

-

2,6-Dichlorobenzoic Acid

-

Fuming Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (95-98%)

-

Ice

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of 2,6-dichlorobenzoic acid to concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature below 10°C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,6-dichlorobenzoic acid over a period of 1-2 hours. The temperature of the reaction mixture must be carefully maintained between 0°C and 10°C to minimize the formation of byproducts. [4]4. After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours.

-

Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

-

Isolate the solid product, 2,6-dichloro-3-nitrobenzoic acid, by vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water to remove residual acids.

-

Dry the product under vacuum to a constant weight.

Step 2: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

The second step involves the reduction of the nitro group in 2,6-dichloro-3-nitrobenzoic acid to a primary amine, yielding the final product. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). [5][6]

2.2.1. Mechanistic Rationale and Causality

The reduction of an aromatic nitro group is a multi-step process involving a series of electron and proton transfers. In the case of tin and hydrochloric acid, the tin metal acts as the reducing agent, providing electrons, while the hydrochloric acid serves as the proton source. The overall reaction involves the transfer of six electrons and six protons to the nitro group, ultimately forming the amino group and water. The process is robust and generally high-yielding for aromatic nitro compounds.

2.2.2. Experimental Protocol: Reduction

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds. [5] Materials:

-

2,6-Dichloro-3-nitrobenzoic Acid

-

Granular Tin (Sn) or Iron Powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

To a round-bottom flask, add 2,6-dichloro-3-nitrobenzoic acid, granular tin (or iron powder), water, and concentrated hydrochloric acid. [5]2. Heat the stirred reaction mixture, typically at a temperature around 95-100°C, for several hours (e.g., 4-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). [5]3. Upon completion, cool the reaction mixture and pour it over ice.

-

Neutralize the excess acid by carefully adding a base (e.g., concentrated NaOH solution) until the pH is basic. This will precipitate tin salts and dissolve the amphoteric amino acid product.

-

Filter the mixture to remove the metal salts.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 3-4 to precipitate the 3-Amino-2,6-dichlorobenzoic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and recrystallized. [5]

Alternative Synthetic Strategies

While the nitration-reduction pathway is dominant, modern organic chemistry offers alternative, albeit less commonly applied, routes for the synthesis of aromatic amines. These methods are important for researchers to consider, especially when dealing with substrates incompatible with harsh nitrating or reducing conditions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between an aryl halide and an amine. [2][7]In principle, 2,3,5-trichlorobenzoic acid could be selectively aminated at the C3 position using an ammonia equivalent. However, achieving high regioselectivity among multiple chlorine atoms can be a significant challenge. [8]* Ullmann Condensation: A copper-catalyzed reaction that can also form C-N bonds. [9]Traditional Ullmann conditions are often harsh, requiring high temperatures, which can be a limitation. [10]Modern variations with specialized ligands may offer milder conditions. [11]* From Benzonitrile Precursors: An alternative route could involve the synthesis of 3-amino-2,6-dichlorobenzonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. [12][13]This adds steps to the overall synthesis but can be a viable strategy depending on the availability of starting materials.

Data Summary

The following table summarizes typical process parameters and expected outcomes for the primary two-step synthesis route. Actual yields may vary based on reaction scale and purification efficiency.

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Key Reagents | HNO₃, H₂SO₄ | Sn (or Fe), HCl |

| Solvent | Sulfuric Acid | Water / HCl |

| Temperature | 0 - 10 °C | 95 - 100 °C |

| Typical Reaction Time | 3 - 5 hours | 4 - 6 hours |

| Theoretical Yield | High | High |

| Purification Method | Precipitation & Washing | Precipitation & Recrystallization |

References

- Klambt, H. G. (Year). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed.

- (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis.

- (n.d.). 4-Amino-2,6-dichlorobenzoic acid | 5204-46-6. Benchchem.

- Li, Y., et al. (2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Organic Chemistry Portal.

- (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com.

- (n.d.). Sandmeyer reaction. Wikipedia.

- Li, Y., et al. (2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. PubMed.

- (n.d.). 3-Amino-2,6-dichlorobenzoic Acid|Research Chemical. Benchchem.

- (n.d.). Buchwald–Hartwig amination. Wikipedia.

- (n.d.). Ullmann condensation. Wikipedia.

- (2026). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. NINGBO INNO PHARMCHEM CO.,LTD..

- (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.

- (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..

- (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.

- (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. Google Patents.

- (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

- (n.d.). Ullmann Reaction. Organic Chemistry Portal.

- (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.

- (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben). Benchchem.

- (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.

- (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles. Google Patents.

- (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives. Google Patents.

- (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Benchchem.

- (2025). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Wiley Online Library.

- (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds. Google Patents.

- (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

- (2009). The Ullmann Coupling between 2-Chlorobenzoic Acids and Amino Acids; A Valuable Reaction for Preparing 2-Substituted 1-Acetyl-1H-indol-3-yl Acetates. MDPI.

- (n.d.). 3-Amino-2,5-dichlorobenzoic acid 95. Sigma-Aldrich.

- (n.d.). Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. Academia.edu.

- (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.

- (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid. ChemicalBook.

- (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.

- (2025). Synthesis Methods of 2,5 - Dichlorobenzoic Acid. ChemicalBook.

- (2025). Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. ResearchGate.

- (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI.

- (n.d.). US3644471A - Production of 2 5-dichlorobenzonitrile. Google Patents.

- (n.d.). CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst. Google Patents.

Sources

- 1. 3-Amino-2,6-dichlorobenzoic Acid|Research Chemical [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

3-Amino-2,6-dichlorobenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-2,6-dichlorobenzoic Acid

Introduction

3-Amino-2,6-dichlorobenzoic acid is a multifaceted organic compound of significant interest to the scientific community, particularly those in medicinal chemistry, drug development, and agrochemical research. Its structural architecture, a hybrid of chlorinated aniline and benzoic acid, provides a unique scaffold for the synthesis of more complex and pharmacologically active molecules.[1] The strategic placement of both electron-withdrawing chloro groups and an electron-donating amino group on the aromatic ring governs its chemical reactivity and makes it a valuable intermediate.[1] This guide offers a comprehensive exploration of its molecular structure, from its fundamental properties to the advanced analytical techniques used for its characterization and the logic behind its synthesis.

Core Molecular and Structural Properties

The identity and behavior of 3-Amino-2,6-dichlorobenzoic acid are defined by its specific arrangement of atoms and functional groups. The molecule consists of a central benzene ring, which is substituted at positions 1, 2, 3, and 6.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 3-amino-2,6-dichlorobenzoic acid | Benchchem[1] |

| CAS Number | 50917-29-8 | Pharmaffiliates[2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | Pharmaffiliates[2] |

| Molecular Weight | 206.02 g/mol | Benchchem, Pharmaffiliates[1][2] |

| InChI Key | SVMCPPLCIXHWBS-UHFFFAOYSA-N | Benchchem[1] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl | PubChem[3] |

The core of the molecule is the benzoic acid structure, with the carboxylic acid group (-COOH) defining the first carbon position. The subsequent substitutions are an amino group (-NH₂) at the C3 position and two chlorine atoms (-Cl) at the C2 and C6 positions. This specific substitution pattern creates a sterically hindered and electronically complex environment. The two chlorine atoms are potent electron-withdrawing groups, which, along with the carboxylic acid, decrease the electron density of the aromatic ring. Conversely, the amino group is an electron-donating group. This electronic push-pull relationship is fundamental to the molecule's reactivity profile and its utility as a synthetic building block.

Caption: 2D structure of 3-Amino-2,6-dichlorobenzoic acid.

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, a common and logical approach for laboratory and industrial synthesis involves a two-step process starting from 2,6-dichlorobenzoic acid. This method is efficient as it establishes the core dichlorobenzoic acid framework first, followed by the introduction of the amino group via nitration and subsequent reduction.

The causality behind this choice is rooted in the principles of electrophilic aromatic substitution. Direct amination of the dichlorobenzoic acid is challenging. Therefore, a nitro group (-NO₂), a strong electron-withdrawing group, is first introduced onto the ring. This is followed by a standard reduction reaction to convert the nitro group into the desired amino group.

Caption: Synthetic workflow for 3-Amino-2,6-dichlorobenzoic acid.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a self-validating system; successful isolation and characterization of the intermediate and final product confirm the reaction's efficacy.

Part A: Nitration of 2,6-Dichlorobenzoic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under a fume hood, cautiously add 2,6-dichlorobenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Execution: Maintain the reaction at room temperature with continuous stirring for approximately 5 hours.[1] The directing effects of the existing substituents (ortho, para-directing Cl and meta-directing COOH) favor the substitution at the C3 position.

-

Workup and Isolation: Pour the reaction mixture over ice water to precipitate the product. The nitrated compound is insoluble in the acidic aqueous medium. Collect the solid by vacuum filtration, wash with cold water to remove residual acid, and dry. The intermediate, 2,6-dichloro-3-nitrobenzoic acid, is obtained. Purity can be assessed by melting point determination and spectroscopic methods.

Part B: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

-

Reaction Setup: To a flask containing the 2,6-dichloro-3-nitrobenzoic acid intermediate, add granular tin (or iron powder) and concentrated hydrochloric acid.[4]

-

Execution: Heat the stirred mixture, typically to around 95°C, for several hours.[4] The metal in the acidic medium acts as a reducing agent, donating electrons to the nitro group, which is progressively reduced to the amino group.

-

Workup and Purification: After the reaction is complete, cool the mixture. The product may precipitate as a solid upon cooling or can be extracted.[4] For extraction, dissolve the crude product in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.[4] Evaporation of the solvent under reduced pressure yields the solid 3-Amino-2,6-dichlorobenzoic acid.[4] Further purification can be achieved by recrystallization.

Advanced Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure of 3-Amino-2,6-dichlorobenzoic acid. Each technique provides a unique and complementary piece of the structural puzzle.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by probing their vibrational modes.[1] An IR spectrum of this compound provides a distinct molecular fingerprint. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains a reference IR spectrum for this compound.[5][6]

Expected Key Vibrational Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Typically appears as two distinct bands for the symmetric and asymmetric stretches.[1] |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | A very broad and strong band due to hydrogen bonding.[1] |

| Carbonyl (C=O) | C=O Stretch | ~1700 | A strong, sharp absorption characteristic of a carboxylic acid carbonyl.[1] |

| Aromatic Ring | C=C Bending | 1450 - 1600 | Multiple bands indicating the aromatic nature of the core structure. |

| C-N Bond | C-N Stretch | 1250 - 1350 | Confirms the presence of the amino group attached to the ring.[1] |

| C-Cl Bond | C-Cl Stretch | 600 - 800 | Strong absorptions in the fingerprint region confirming the chloro-substituents.[1] |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons.

-

Aromatic Protons (2H): Two signals would appear in the aromatic region (typically 6.5-8.0 ppm). These two protons are on the C4 and C5 positions and would likely appear as doublets due to coupling with each other.

-

Amine Protons (2H): A broad signal corresponding to the two -NH₂ protons. Its chemical shift can vary and it may exchange with deuterated solvents.[1]

-

Carboxylic Acid Proton (1H): A very broad singlet, often far downfield (>10 ppm), corresponding to the acidic -COOH proton. This signal is also subject to exchange.[1]

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show seven unique signals, one for each carbon atom in the molecule, as they are all in chemically distinct environments.[1] The chemical shifts would be influenced by the attached atoms (e.g., carbons attached to chlorine would be shifted downfield).

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 3-Amino-2,6-dichlorobenzoic acid (MW = 206.02 g/mol ), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 205/207/209.

-

Isotopic Pattern: The presence of two chlorine atoms creates a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

D. X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise spatial arrangement of atoms in the solid state. This technique would reveal:

-

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the geometry.

-

Planarity: The degree of planarity of the benzene ring.

-

Intermolecular Interactions: The presence of hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules to form dimers, or involving the amino group) and other non-covalent interactions that dictate the crystal packing.[7]

Applications and Significance

3-Amino-2,6-dichlorobenzoic acid serves as a crucial starting material and building block in various fields:

-

Pharmaceutical Research: It is employed in the synthesis of diverse pharmacologically active compounds, where the specific substitution pattern is key to biological activity.[1]

-

Agrochemical Development: Structural analogs of this compound have demonstrated significant herbicidal activity, making it a valuable scaffold for creating new crop protection agents.[1]

-

Organic Synthesis: Its functional groups allow for a wide range of chemical transformations, making it a versatile intermediate for accessing more complex molecular targets.

Safety and Handling

Based on available safety data, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[9] Avoid breathing dust. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Suru Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-2,6-dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

MDPI. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

-

Akmal, S., et al. (2011). 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

ChemBK. (2024). 3-Amino-2,5-dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]

-

Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]

-

ResearchGate. (2021). The crystal structure of 3,4-dichlorobenzoic acid chloride, C7H3Cl3O. Retrieved from [Link]

- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

-

ResearchGate. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Retrieved from [Link]

Sources

- 1. 3-Amino-2,6-dichlorobenzoic Acid|Research Chemical [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]

- 6. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]

- 7. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. 50917-29-8|3-Amino-2,6-dichlorobenzoic acid|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 3-Amino-2,6-dichlorobenzoic Acid: A Predictive and Comparative Guide

Introduction

3-Amino-2,6-dichlorobenzoic acid is a multifaceted molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing chloro groups flanking a carboxylic acid on a benzene ring, imparts a distinct electronic and steric profile. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, a critical aspect for its unambiguous identification, purity assessment, and the elucidation of its role in further chemical synthesis and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Amino-2,6-dichlorobenzoic acid is anticipated to be relatively simple, exhibiting signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The interpretation of the aromatic region is key to confirming the substitution pattern.

-

Aromatic Protons (H-4 and H-5): The two aromatic protons are expected to appear as a doublet of doublets (or an AB quartet) due to their coupling to each other. The electron-donating amino group will shield these protons, while the electron-withdrawing chlorine and carboxylic acid groups will deshield them. The net effect will determine their precise chemical shifts, which are predicted to be in the range of 6.8-7.5 ppm.

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but it is typically expected in the range of 4-6 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will also be a broad singlet, often significantly downfield, in the region of 10-13 ppm. Its broadness is a result of rapid chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Amino-2,6-dichlorobenzoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.2 | d (doublet) | 8 - 9 |

| H-5 | 7.2 - 7.5 | d (doublet) | 8 - 9 |

| -NH₂ | 4.0 - 6.0 | br s (broad singlet) | N/A |

| -COOH | 10.0 - 13.0 | br s (broad singlet) | N/A |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

-

Carboxylic Acid Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the chlorine atoms (C-2 and C-6) will be deshielded. The carbon attached to the amino group (C-3) will be shielded. The carbon bearing the carboxylic acid group (C-1) will also be deshielded. The remaining carbons (C-4 and C-5) will have chemical shifts influenced by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-2,6-dichlorobenzoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-1 | 130 - 135 |

| C-2 | 132 - 138 |

| C-3 | 145 - 150 |

| C-4 | 115 - 120 |

| C-5 | 125 - 130 |

| C-6 | 130 - 135 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 3-Amino-2,6-dichlorobenzoic acid would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Amino-2,6-dichlorobenzoic acid. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this compound in their work. The principles of interpretation and the comparative data from isomers offer a solid foundation for the spectroscopic analysis of this and other novel molecules. The ultimate confirmation of these predictions will, of course, rely on the future acquisition and publication of experimental data for this specific compound.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

Solubility Profile of 3-Amino-2,6-dichlorobenzoic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-2,6-dichlorobenzoic acid is a multifaceted synthetic intermediate whose utility in medicinal and organic chemistry is significant.[1] Its unique structure, featuring a benzoic acid core with both electron-donating (amino) and electron-withdrawing (chloro) substituents, presents a distinct chemical profile. For researchers in drug development and process chemistry, a thorough understanding of this molecule's solubility is not merely academic; it is a critical parameter that governs reaction kinetics, purification strategies, and ultimately, the viability of formulation pathways. Low or unpredictable solubility can lead to significant challenges, including poor bioavailability and unreliable results in vitro studies.[2][3][]

While extensive quantitative solubility data for 3-Amino-2,6-dichlorobenzoic acid is not widely reported in public literature, this guide provides a more foundational resource. Herein, we will dissect the molecule's structural attributes to predict its solubility behavior, introduce a robust theoretical framework for solvent selection, and provide a gold-standard experimental protocol for its precise determination. This document is structured to empower researchers to move from theoretical prediction to empirical validation with confidence.

Molecular Profile and Predicted Solubility Behavior

The solubility of a solute is fundamentally dictated by its intermolecular interactions with the solvent—a principle often simplified to "like dissolves like".[5][6] A predictive analysis of 3-Amino-2,6-dichlorobenzoic acid's structure is the logical starting point.

The molecule possesses three key functional regions that create a complex, dual-nature character:

-

The Hydrophilic/Polar Head: The molecule contains both a carboxylic acid group (-COOH) and an amino group (-NH2).

-

Carboxylic Acid: This group is highly polar and acts as an excellent hydrogen bond donor and acceptor.

-

Amino Group: This group is also polar and serves as a hydrogen bond donor and acceptor.

-

Amphoteric Nature: The presence of both an acidic and a basic group means the molecule can exist as a zwitterion, forming strong internal salt bridges.[7] This zwitterionic character significantly influences its physical properties, often leading to higher melting points and reduced solubility in nonpolar organic solvents compared to simpler analogs.[7]

-

-

The Hydrophobic/Nonpolar Core: The dichlorinated benzene ring forms a rigid, nonpolar scaffold. While the chlorine atoms add some dipole moment, the overall character of the ring is hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[8]

Predicted Behavior: This structural duality suggests that 3-Amino-2,6-dichlorobenzoic acid will exhibit poor solubility in purely nonpolar solvents like hexane or cyclohexane. The energy required to break the strong intermolecular hydrogen bonds and potential zwitterionic lattice of the solute would not be compensated by the weak interactions formed with a nonpolar solvent.[8]

Conversely, solubility is expected to be significantly higher in polar solvents, particularly those that can engage in hydrogen bonding.

-

Polar Protic Solvents (e.g., methanol, ethanol) should be effective as they can donate and accept hydrogen bonds, solvating both the carboxylic acid and amino groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) should also be effective solvents. Their strong dipole moments can disrupt the solute's electrostatic interactions, and while they cannot donate hydrogen bonds, their acceptor sites (e.g., the oxygen in DMSO) can interact favorably with the solute's donor groups.

Caption: Structural features governing the solubility of the target molecule.

A Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] Every chemical can be assigned a point in this 3D "Hansen space." The core principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[9] While the HSP of 3-Amino-2,6-dichlorobenzoic acid is not published, it can be determined experimentally. This involves testing the compound's solubility ("good" or "bad") in a range of 20-30 solvents with known HSPs and using software to calculate the center point (the solute's HSP) and radius of the "solubility sphere".[10]

Caption: Workflow for experimental determination of Hansen Solubility Parameters.

Table 1: Hansen Solubility Parameters for Common Organic Solvents This table provides reference values for solvents that could be used in an HSP determination study.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Data compiled from various sources.[9][11] |

Gold-Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[12][13] It is considered the benchmark for its accuracy and is based on achieving a true equilibrium between the undissolved solid and the saturated solution.[][12]

Objective: To determine the maximum concentration of 3-Amino-2,6-dichlorobenzoic acid that dissolves in a specific solvent at a controlled temperature.

Materials:

-

3-Amino-2,6-dichlorobenzoic acid (solid, confirmed purity and polymorphic form)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge capable of holding vials

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to create a concentrated stock solution for HPLC calibration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards. Analyze these by HPLC and plot the peak area versus concentration to generate a linear calibration curve.

-

Sample Preparation: Add an excess amount of solid 3-Amino-2,6-dichlorobenzoic acid to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[12][14] Record the mass of the added solid.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[3][14] For poorly soluble compounds, longer times may be necessary.[12]

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature to let the solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.

-

Quantitative Analysis: Analyze the diluted sample via HPLC.

-

Calculation: Using the peak area from the HPLC analysis and the calibration curve, calculate the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. The result is the solubility, typically expressed in mg/mL or mol/L.

Caption: Detailed workflow for the Shake-Flask Solubility Determination method.

Conclusion

Understanding the solubility of 3-Amino-2,6-dichlorobenzoic acid is paramount for its effective use in scientific research and development. While specific data may be limited, a robust framework based on molecular structure analysis, predictive models like Hansen Solubility Parameters, and rigorous experimental determination provides a clear path forward. The molecule's amphoteric and dual-polarity nature suggests that polar organic solvents will be the most effective, a hypothesis that can be systematically confirmed using the detailed shake-flask protocol provided. This guide equips researchers with both the theoretical foundation and the practical tools necessary to fully characterize the solubility profile of this important chemical intermediate.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Zhang, P., et al. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. bioRxiv. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Available at: [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Available at: [Link]

-

Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

LibreTexts Chemistry. (2022). 2.5: Physical properties of organic compounds. Available at: [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid. Available at: [Link]

-

Al-Mokhtar, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports. Available at: [Link]

-

MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Available at: [Link]

-

ChemBK. (n.d.). 3-Amino-2,5-dichlorobenzoic acid. Available at: [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Available at: [Link]

-

Stenutz. (n.d.). 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]

-

LibreTexts Chemistry. (2024). 26.2: Structures of Amino Acids. Available at: [Link]

-

Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. Available at: [Link]

Sources

- 1. 3-Amino-2,6-dichlorobenzoic Acid|Research Chemical [benchchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Purity and Characterization of 3-Amino-2,6-dichlorobenzoic acid

Foreword: The Imperative of Purity in Advanced Chemical Synthesis